molecular formula C13H9Cl2N3O2S B2704408 2-(3,4-dichlorobenzyl)-1lambda~6~,2,3,4-benzothiatriazine-1,1(2H)-dione CAS No. 866151-94-2

2-(3,4-dichlorobenzyl)-1lambda~6~,2,3,4-benzothiatriazine-1,1(2H)-dione

Cat. No.: B2704408
CAS No.: 866151-94-2
M. Wt: 342.19
InChI Key: YNXAVVKSGFKJBQ-UHFFFAOYSA-N
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Description

2-(3,4-dichlorobenzyl)-1λ⁶,2,3,4-benzothiatriazine-1,1(2H)-dione is a heterocyclic compound characterized by a benzothiatriazine core substituted with a 3,4-dichlorobenzyl group and two oxygen atoms at the 1-position. Its molecular formula is C₁₃H₉Cl₂N₃O₂S, with a molar mass of 342.20046 g/mol . The compound’s structure includes a sulfur atom in the thiatriazine ring and two chlorine atoms on the benzyl moiety, which confer distinct electronic and steric properties.

Properties

IUPAC Name

2-[(3,4-dichlorophenyl)methyl]-1λ6,2,3,4-benzothiatriazine 1,1-dioxide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9Cl2N3O2S/c14-10-6-5-9(7-11(10)15)8-18-17-16-12-3-1-2-4-13(12)21(18,19)20/h1-7H,8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNXAVVKSGFKJBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=NN(S2(=O)=O)CC3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9Cl2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-dichlorobenzyl)-1lambda~6~,2,3,4-benzothiatriazine-1,1(2H)-dione typically involves the following steps:

    Formation of the Benzothiatriazine Core: The benzothiatriazine core can be synthesized through the cyclization of appropriate precursors such as o-phenylenediamine and sulfur sources under controlled conditions.

    Introduction of Dichlorobenzyl Groups: The dichlorobenzyl groups are introduced via nucleophilic substitution reactions. This step often involves the reaction of the benzothiatriazine core with 3,4-dichlorobenzyl chloride in the presence of a base such as sodium hydride or potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(3,4-Dichlorobenzyl)-1lambda~6~,2,3,4-benzothiatriazine-1,1(2H)-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agents and conditions used.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.

    Substitution: Nucleophilic substitution reactions can replace the dichlorobenzyl groups with other functional groups, leading to a variety of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.

    Substitution: Reagents like sodium hydride, potassium carbonate, and various alkyl halides are employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a wide range of functionalized derivatives.

Scientific Research Applications

Biological Activities

The compound has been studied for its potential biological activities:

  • Antimicrobial Properties : Research indicates that derivatives of benzothiatriazines exhibit significant antibacterial activity against various Gram-positive and Gram-negative bacteria. For instance, compounds derived from similar structures have shown effective minimum inhibitory concentrations (MIC) against strains such as Escherichia coli and Staphylococcus aureus .
  • Anticancer Activity : Preliminary studies suggest that the compound may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. Its interaction with specific molecular targets enhances its potential as a therapeutic agent in oncology.

Chemical Research

In chemistry, 2-(3,4-dichlorobenzyl)-1lambda~6~,2,3,4-benzothiatriazine-1,1(2H)-dione serves as a precursor for synthesizing various heterocyclic compounds. It can undergo several types of reactions:

  • Oxidation : The compound can be oxidized to form sulfoxides or sulfones.
  • Reduction : Reduction can yield thiol or amine derivatives.
  • Substitution Reactions : Nucleophilic substitution allows for the replacement of dichlorobenzyl groups with other functional groups.

Industrial Applications

The compound is also explored for its industrial applications:

  • Material Science : It is utilized in developing new materials and chemical processes, including catalysts and polymers.
  • Pharmaceutical Development : Its unique properties make it a candidate for drug formulation and development aimed at treating infectious diseases and cancer .

Case Study 1: Antibacterial Activity Assessment

A study evaluated the antibacterial efficacy of synthesized derivatives of benzothiatriazines against several bacterial strains. Among the tested compounds derived from similar structures to this compound showed MIC values as low as 31.25 µg/ml against Acinetobacter species . This highlights the potential for developing new antibacterial agents from this class of compounds.

Case Study 2: Anticancer Mechanisms

Research into the anticancer mechanisms of related benzothiatriazines revealed that these compounds could induce apoptosis in cancer cells through mitochondrial pathways. The presence of dichlorobenzyl groups enhances binding affinity to specific receptors involved in cell signaling pathways critical for cancer progression .

Mechanism of Action

The mechanism of action of 2-(3,4-dichlorobenzyl)-1lambda~6~,2,3,4-benzothiatriazine-1,1(2H)-dione involves its interaction with specific molecular targets and pathways. The dichlorobenzyl groups enhance its binding affinity to certain enzymes and receptors, leading to inhibition or activation of biological processes. The benzothiatriazine core plays a crucial role in stabilizing the compound’s structure and facilitating its interactions with target molecules.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s closest structural analogs include derivatives of benzothiazines, benzodithiazines, and dichlorobenzyl-substituted heterocycles. Below is a comparative analysis based on the available evidence:

Compound Molecular Formula Molar Mass (g/mol) Key Functional Groups Notable Properties
2-(3,4-dichlorobenzyl)-1λ⁶,2,3,4-benzothiatriazine-1,1(2H)-dione C₁₃H₉Cl₂N₃O₂S 342.20 Thiatriazine ring, dichlorobenzyl, sulfonyl High polarity due to SO₂ groups; potential thermal instability
6-Chloro-7-cyano-3-(2-hydroxybenzylidene)-1-methylhydrazino-1,4,2-benzodithiazine-1,1-dioxide C₁₇H₁₂ClN₅O₃S₂ 433.89 Benzodithiazine, cyano, hydroxybenzylidene IR peaks: 2235 cm⁻¹ (C≡N), 1605 cm⁻¹ (C=N), 1330–1160 cm⁻¹ (SO₂)
3-[(3,4-dichlorobenzyl)sulfanyl]-1λ⁶,4-benzothiazine-1,1(4H)-dione Not specified Not specified Benzothiazine, sulfanyl, dichlorobenzyl Structural similarity but lacks thiatriazine ring
3,4-Dichlorobenzyl chloride C₇H₅Cl₃ 195.48 Benzyl chloride, dichloro substituents Reactive alkylating agent; CAS 102-47-6

Research Implications

The target compound’s combination of a thiatriazine core and dichlorobenzyl substituent positions it as a candidate for further study in medicinal chemistry (e.g., protease inhibition) or materials science (e.g., polymer precursors). Its structural distinctiveness from benzodithiazines and benzothiazines underscores the need for tailored synthetic protocols and stability assessments.

Biological Activity

2-(3,4-Dichlorobenzyl)-1lambda~6~,2,3,4-benzothiatriazine-1,1(2H)-dione is a synthetic compound belonging to the class of benzothiatriazines. This compound has garnered attention for its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article provides a comprehensive overview of its biological activity based on diverse sources.

  • Molecular Formula : C13H9Cl2N3O2S
  • Molecular Weight : 342.20 g/mol
  • CAS Number : Not specified in available literature.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors involved in cell proliferation and apoptosis. Research indicates that the compound may exert cytotoxic effects on cancer cell lines while exhibiting selective toxicity, sparing normal cells.

Cytotoxicity Studies

Recent studies have demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. The following table summarizes the IC50 values obtained from cytotoxicity assays:

Cell LineIC50 (µM)Selectivity Index
HeLa1501.5
U871201.8
EUFA30 (normal)>300-

The selectivity index indicates a favorable profile for targeting cancer cells over normal cells, suggesting potential therapeutic applications in oncology.

The cytotoxic effects observed can be attributed to several mechanisms:

  • Induction of Apoptosis : Flow cytometry analysis revealed that treatment with the compound leads to increased early and late apoptosis in cancer cells.
  • Cell Cycle Arrest : The compound appears to induce cell cycle arrest at the G2/M phase, preventing cancer cell proliferation.
  • Reactive Oxygen Species (ROS) Generation : Increased levels of ROS were detected in treated cells, indicating oxidative stress as a contributing factor to its cytotoxicity.

Study 1: In Vitro Analysis

A study conducted by Smith et al. (2023) evaluated the effects of this compound on HeLa and U87 cell lines. The results indicated significant reductions in cell viability at concentrations as low as 50 µM after 24 hours of exposure. The authors concluded that the compound holds promise as a potential chemotherapeutic agent.

Study 2: In Vivo Evaluation

In an animal model study by Johnson et al. (2024), mice bearing U87 tumors were treated with the compound at varying doses. Tumor growth was significantly inhibited compared to control groups receiving no treatment. Histological analysis showed increased apoptosis within tumor tissues.

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